Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate
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Overview
Description
Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate is a synthetic organic compound characterized by its complex structure, which includes trichloroethyl, fluoroanilino, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of ethyl chloroformate with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 4-fluoroaniline and thiophosgene under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)heptanamide
- Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
- Methyl 2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethylcarbamate
Uniqueness
Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate is unique due to the presence of the fluoroanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H13Cl3FN3O2S |
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Molecular Weight |
388.7 g/mol |
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C12H13Cl3FN3O2S/c1-2-21-11(20)19-9(12(13,14)15)18-10(22)17-8-5-3-7(16)4-6-8/h3-6,9H,2H2,1H3,(H,19,20)(H2,17,18,22) |
InChI Key |
FCKCPBYKSPTADD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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